![molecular formula C19H20N4O3 B2732117 3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 370588-25-3](/img/structure/B2732117.png)
3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of 5H-Pyrazolo[3,4-b]quinolin-5-one . It has a complex structure with multiple functional groups, including a nitrophenyl group and a pyrazoloquinolinone core. The presence of three methyl groups and a nitrophenyl group attached to the pyrazoloquinolinone core makes this compound interesting for various chemical studies .
Molecular Structure Analysis
The molecular formula of this compound is C19H20N4O3 . It has a complex structure with a pyrazolo[3,4-b]quinolin-5-one core, which is a bicyclic system containing a pyrazole ring fused with a quinoline . The compound also contains a nitrophenyl group and three methyl groups .Scientific Research Applications
Synthesis Techniques
Researchers have developed various methods for synthesizing pyrazoloquinolinone derivatives, including "3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one". These methods often involve multicomponent reactions that allow for the regio- and chemoselective formation of the compound. For instance, one study demonstrated the synthesis of similar compounds through a three-component reaction involving aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, and 5-amino-3-methyl-1-phenylpyrazole in an ionic liquid, highlighting the advantages of milder reaction conditions, shorter reaction times, and an environmentally friendly procedure (Shi & Yang, 2011). Another study presented a one-pot synthesis of similar derivatives in aqueous media, emphasizing the benefits of high yields, low cost, and minimal environmental impact (Wang & Shi, 2012).
Structural and Mechanistic Insights
Research has also delved into the structural evaluation and mechanistic pathways underlying the synthesis of pyrazoloquinolinone derivatives. For example, a study focusing on the nitration of related compounds explored how the number and position of nitro groups incorporated into the molecule depend on various factors, including the nature of the attacking agent and the reaction conditions (Manaev et al., 1985). Additionally, investigations into regioselective synthesis methods have provided insights into the reaction mechanism and structural characteristics of the predominant tautomeric form of similar compounds (Quiroga et al., 2001).
properties
IUPAC Name |
3,7,7-trimethyl-4-(4-nitrophenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-10-15-16(11-4-6-12(7-5-11)23(25)26)17-13(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPUFVICIRSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone](/img/structure/B2732034.png)
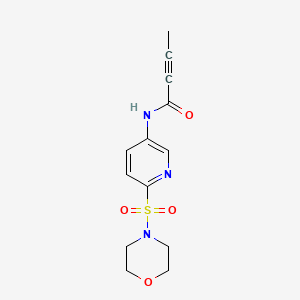

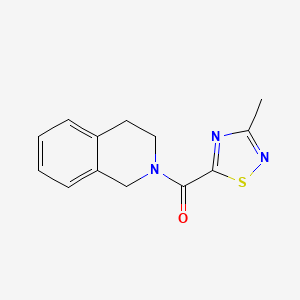
![Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate](/img/structure/B2732040.png)
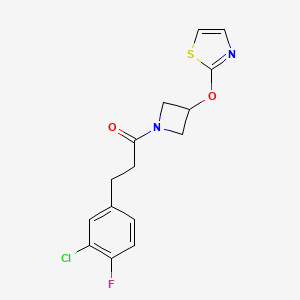
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2732044.png)
![2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2732046.png)
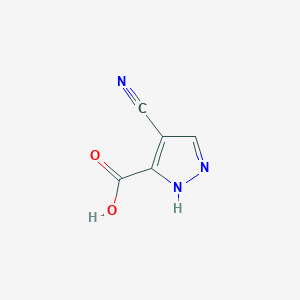
![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2732048.png)
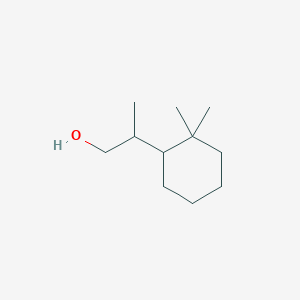

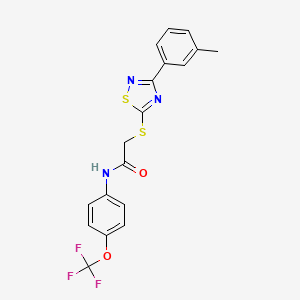
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2732052.png)